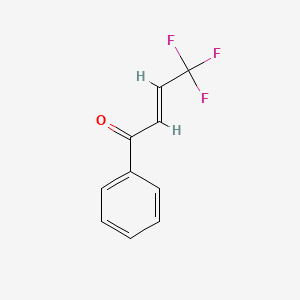

(E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one

Description

Chemical Properties and Structural Data

The spectroscopic properties of (E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one provide additional confirmation of its structural identity. Nuclear magnetic resonance spectroscopy reveals characteristic signals consistent with the proposed structure, including the aromatic proton signals from the phenyl ring and the vinyl proton patterns indicative of the E-configuration. The presence of fluorine atoms creates distinctive coupling patterns in both proton and carbon nuclear magnetic resonance spectra, providing unambiguous structural confirmation.

Properties

IUPAC Name |

(E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLGQFKEZZRPDE-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one typically involves the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with a base to induce enolization, followed by dehydration to form the enone. Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran or dimethyl sulfoxide under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of (E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The enone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the enone can yield the corresponding alcohol or alkane, depending on the reducing agent used.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Substituted enones or other derivatives.

Scientific Research Applications

(E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The enone moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Properties of (E)-4,4,4-Trifluoro-1-phenyl-but-2-en-1-one and Analogues

Key Findings :

Electronic Effects: The CF₃ group in (E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one stabilizes the enone system via inductive effects, enhancing reactivity in Michael additions compared to non-fluorinated analogues . Substitution with electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivative) further increases electrophilicity, while hydroxyl or amino groups introduce hydrogen-bonding capabilities .

Synthetic Efficiency: Suzuki coupling for the target compound achieves near-quantitative yields (99%) under mild conditions, outperforming traditional methods like aldol condensation, which often require harsh bases . DBU-mediated synthesis of (Z)-3-amino analogues yields 98%, demonstrating the versatility of fluorinated precursors in generating diverse derivatives .

Physicochemical Properties :

- Bromovinyl derivatives (e.g., (E)-5-(2-bromovinyl)-2'-deoxyuridine) exhibit higher density (1.881 g/cm³) and lower solubility due to halogen mass, contrasting with the target compound’s lower molecular weight (217.02 g/mol) .

- Hydroxy-substituted analogues (e.g., 4,4,4-trifluoro-3-hydroxy-1-(4-nitrophenyl)but-2-en-1-one) may form intramolecular hydrogen bonds, enhancing thermal stability .

Complex Derivatives in Materials Science

Table 2: Advanced Fluorinated Enones in Crystal Engineering

Key Findings :

- Crystallographic Behavior : Difluoro-methoxy-terphenyl derivatives exhibit tight π-π stacking and C–H···O interactions, enabling precise control over solid-state photophysical properties . In contrast, the target compound’s simpler structure lacks such interactions, limiting its utility in crystal engineering.

- Refinement Tools: SHELX programs dominate structural analysis of fluorinated enones, with SHELXL achieving low R factors (0.053) for complex derivatives .

Biological Activity

(E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHFO

Molecular Weight: 217.020 g/mol

CAS Number: 69304-49-0

Melting Point: 189-194°C (decomposes)

Density: 1.881 g/cm³

The compound features a trifluoromethyl group that enhances its lipophilicity, allowing for better interaction with biological membranes.

The mechanism of action of (E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one involves several pathways:

- Michael Addition Reactions: The enone moiety can undergo Michael addition with nucleophiles, forming covalent bonds with biological molecules such as proteins and enzymes.

- Interaction with Lipid Membranes: The trifluoromethyl group increases the compound's affinity for lipid environments, facilitating its penetration into cellular membranes.

These interactions can modulate various biochemical pathways, influencing cellular responses and activities.

Antimicrobial Properties

Research indicates that derivatives of (E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one exhibit promising antimicrobial activity. A study demonstrated its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibacterial agent .

| Compound | Target Organism | Activity |

|---|---|---|

| (E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one | MRSA | Significant inhibition |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways. Its derivatives have been tested for cytotoxicity against various cancer types, indicating potential as a chemotherapeutic agent .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Apoptosis induction |

| A549 (lung cancer) | 10.0 | Cell cycle arrest |

Case Studies and Research Findings

Several studies have focused on the biological activity of (E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one:

- Antimicrobial Study: A study evaluated the efficacy of various derivatives against MRSA. The results indicated that certain modifications to the trifluoromethyl group significantly enhanced antibacterial activity .

- Cytotoxicity Assays: Research conducted on different cancer cell lines showed that the compound exhibits varying degrees of cytotoxicity depending on the structural modifications made to the base compound .

- Mechanistic Insights: Investigations into the molecular interactions revealed that the compound's ability to form covalent bonds with target proteins is crucial for its biological activity .

Q & A

Q. What are the common synthetic routes for (E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one, and how do reaction conditions influence yield and stereoselectivity?

The compound is synthesized via Claisen-Schmidt condensation between trifluoromethyl acetophenone derivatives and benzaldehydes under basic conditions. For example, substituted acetophenones react with aldehydes in ethanol with KOH (0–50°C, 2–3 hours), achieving yields >70% (optimized via TLC monitoring). Temperature control minimizes side reactions (e.g., keto-enol tautomerization), while solvent polarity and base strength affect stereoselectivity. Ethanol enhances E-configuration stability due to hydrogen bonding with the carbonyl group .

Q. What spectroscopic techniques are most effective for characterizing the structural features of (E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one?

Key techniques include:

- ¹H/¹³C/¹⁹F NMR : ¹H NMR shows olefinic proton coupling (J = 15–16 Hz) confirming the E-configuration. ¹⁹F NMR detects the trifluoromethyl group (δ −60 to −70 ppm).

- IR Spectroscopy : C=O stretching (~1680 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) confirm the α,β-unsaturated ketone.

- X-ray Crystallography : Single-crystal studies (e.g., R factor <0.06) resolve bond lengths and angles, validating the planar enone system and trifluoromethyl geometry .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic addition reactions?

The electron-withdrawing trifluoromethyl group increases electrophilicity at the α-carbon, enhancing reactivity toward nucleophiles (e.g., Grignard reagents). Steric effects from the phenyl and trifluoromethyl groups direct regioselectivity, favoring 1,4-addition over 1,2-addition. Solvent polarity (e.g., DMF vs. THF) further modulates reaction pathways .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties and reaction pathways of (E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one?

Density Functional Theory (DFT) at the B3LYP/6-31G* level models frontier molecular orbitals, revealing the LUMO localization at the α,β-unsaturated carbonyl. Atoms-in-Molecules (AIM) theory identifies bond critical points, predicting nucleophilic attack sites. Solvent effects (via PCM models) and transition-state simulations guide synthetic optimization, such as predicting regioselectivity in Michael additions .

Q. What experimental strategies mitigate stability challenges during prolonged storage or reactions involving α,β-unsaturated trifluoromethyl ketones?

Degradation studies highlight sensitivity to heat and moisture. Strategies include:

- Storage : −20°C under argon with molecular sieves to control humidity.

- Reaction Conditions : Inert atmospheres (N₂/Ar) and low temperatures (0–10°C) reduce oxidation.

- Stability Monitoring : Accelerated aging via HPLC under varying pH/temperature identifies optimal conditions. Real-time ¹⁹F NMR tracks decomposition (e.g., hydrolysis to carboxylic acids) .

Q. How do crystallographic studies resolve contradictions in structural data for fluorinated enones?

Single-crystal X-ray diffraction resolves ambiguities in NMR/IR data, such as distinguishing E/Z isomers or confirming planarity of the enone system. For example, bond angle analysis (C=C–C=O ~120°) and torsional angles (<5°) validate the E-configuration. Discrepancies in fluorine positions (e.g., axial vs. equatorial in solution) are clarified via Hirshfeld surface analysis .

Q. What role do substituents on the phenyl ring play in modulating biological activity or material properties?

Electron-donating groups (e.g., methoxy) increase electron density at the carbonyl, altering binding affinity in pharmacological targets. Conversely, electron-withdrawing groups (e.g., nitro) enhance electrophilicity, improving reactivity in Diels-Alder reactions. Structure-activity relationship (SAR) studies using substituted analogs (e.g., 4-fluoro, 4-methoxy) reveal correlations between substituent Hammett parameters and bioactivity .

Methodological Notes

- Synthesis Optimization : Use Dean-Stark traps for azeotropic water removal in condensation reactions to improve yields .

- Crystallization : Slow evaporation from hexane/ethyl acetate (1:3) yields diffraction-quality crystals .

- Degradation Analysis : Combine HPLC-MS and ¹⁹F NMR to identify decomposition byproducts (e.g., trifluoroacetic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.